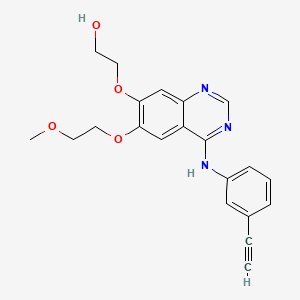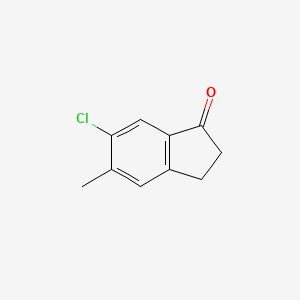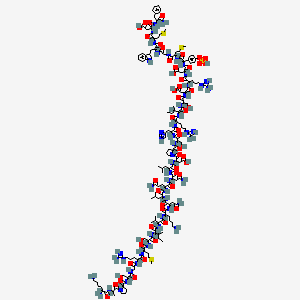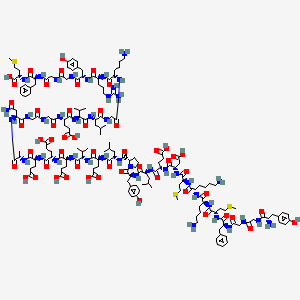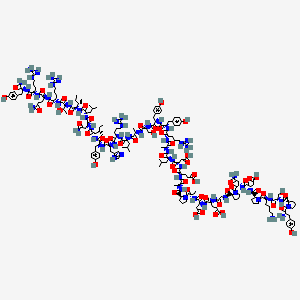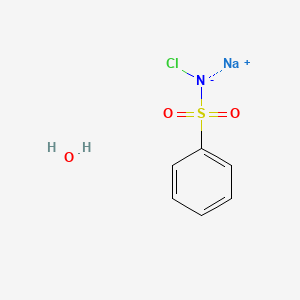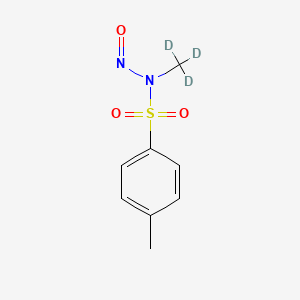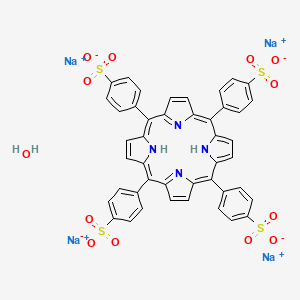
メタクリロキシメチルトリス(トリメチルシロキシ)シラン
概要
説明
Methacryloxymethyltris(trimethylsiloxy)silane is a tetramethylsilane-protected silicate compound utilized for proteomics research . It is also used as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent .
Synthesis Analysis
The synthesis of Methacryloxymethyltris(trimethylsiloxy)silane involves two stages . In the first stage, Hexamethyldisiloxane and (trimethoxysilyl)methyl-2-methylacrylate react with acetic acid and trifluorormethanesulfonic acid at 45°C for 2 hours. In the second stage, the reaction mixture is treated with acetyl chloride at 40°C for 20 minutes .
Molecular Structure Analysis
The molecular formula of Methacryloxymethyltris(trimethylsiloxy)silane is C14H34O5Si4 . It contains a total of 56 bonds, including 22 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 1 aliphatic ester .
Chemical Reactions Analysis
Trimethylsilyl groups, which are part of the Methacryloxymethyltris(trimethylsiloxy)silane molecule, are known for their chemical inertness and large molecular volume . They are often used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .
Physical And Chemical Properties Analysis
Methacryloxymethyltris(trimethylsiloxy)silane has a boiling point of 130-135°C at 1mmHg and a density of 0.926 g/mL . Its refractive index at 20°C is 1.4150 .
科学的研究の応用
プロテオミクス研究
この化合物は、プロテオミクス研究においてテトラメチルシラン保護シリケートとして使用されます 。これは、試料調製の段階でシリケート構造を安定化させることで、複雑なタンパク質混合物の分析を支援する保護特性のために特に価値があります。
シランカップリング剤
カップリング剤として、有機材料と無機材料の結合を促進します 。これは、異種材料間の強い結合が強化された耐久性と性能のために必要な複合材料とコーティングにおいて不可欠です。
接着促進剤
接着剤の分野では、メタクリロキシメチルトリス(トリメチルシロキシ)シランは接着促進剤として機能します 。これは、特に耐湿性が不可欠な環境で、ポリマーベースの接着剤の基材への接着性を向上させます。
撥水剤
この化合物は、表面に撥水特性を与える撥水剤として役立ちます 。この用途は、テキスタイルや建築材料など、さまざまな材料の耐水性コーティングを作成する際に重要です。
分散剤
インクやコーティングの製造において、顔料や充填材の均一な分散を確保する分散剤として作用します 。これにより、最終製品の色の一貫性と安定性が向上します。
架橋剤
ポリマーの機械的特性を向上させる架橋剤として使用されます 。ポリマーマトリックス内に架橋を形成することにより、強度、熱安定性、耐薬品性を向上させます。
水分捕集剤
シーラントや接着剤など、水分に敏感なシステムでは、メタクリロキシメチルトリス(トリメチルシロキシ)シランは水分捕集剤として機能します 。これは、水分子を積極的に結合することにより、これらの材料の完全性と性能を維持するのに役立ちます。
ポリプロピレン触媒
この化合物は、ポリプロピレンの製造において触媒として応用されています 。これは重合プロセスを支援し、さまざまな用途で必要な特性を持つポリプロピレンをもたらします。
ポリウレタンエンドキャップシラン
ポリウレタンの合成では、エンドキャップシランとして使用されます 。この役割は、ポリウレタン鎖の分子量と機能性を制御する上で重要であり、材料の特性に影響を与えます。
シリル化剤
これは、合成化学におけるシリル化剤として機能し、化学反応中に反応部位を保護する保護基を提供します 。この用途は、高精度で複雑な有機分子の合成に不可欠です。
作用機序
The trimethylsilyl groups in Methacryloxymethyltris(trimethylsiloxy)silane can make the compound more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .
Safety and Hazards
The safety data sheet for Methacryloxymethyltris(trimethylsiloxy)silane recommends exercising caution when handling the chemical . It is advised to avoid all eye and skin contact and not to breathe in the vapor and mist . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult .
将来の方向性
While specific future directions for Methacryloxymethyltris(trimethylsiloxy)silane are not mentioned in the retrieved papers, its use as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent suggests potential applications in various fields including proteomics research, material science, and chemical synthesis.
生化学分析
Biochemical Properties
Methacryloxymethyltris(trimethylsiloxy)silane plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. The compound’s methacryloxy group allows it to participate in polymerization reactions, forming stable bonds with other molecules . Additionally, the trimethylsiloxy groups enhance its hydrophobicity, making it useful in modifying surfaces and enhancing the stability of biomolecules .
Cellular Effects
Methacryloxymethyltris(trimethylsiloxy)silane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can alter membrane fluidity and permeability, impacting cell function . Furthermore, its ability to form stable bonds with proteins and other biomolecules can modulate enzyme activity and protein function .
Molecular Mechanism
At the molecular level, Methacryloxymethyltris(trimethylsiloxy)silane exerts its effects through binding interactions with biomolecules. The methacryloxy group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation . Additionally, the trimethylsiloxy groups can interact with lipid membranes, altering membrane properties and affecting cellular signaling . These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methacryloxymethyltris(trimethylsiloxy)silane can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to moisture or extreme temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These effects are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of Methacryloxymethyltris(trimethylsiloxy)silane vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell growth . At high doses, it can be toxic and cause adverse effects, such as cell death and tissue damage . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a biological response .
Metabolic Pathways
Methacryloxymethyltris(trimethylsiloxy)silane is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the methacryloxy group, releasing methacrylic acid and other metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s interaction with cofactors and other enzymes can also modulate its metabolic fate .
Transport and Distribution
Within cells and tissues, Methacryloxymethyltris(trimethylsiloxy)silane is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across lipid membranes, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within cells .
Subcellular Localization
Methacryloxymethyltris(trimethylsiloxy)silane is localized to specific subcellular compartments, where it exerts its activity. The compound can be targeted to organelles such as the endoplasmic reticulum and mitochondria through post-translational modifications and targeting signals . Its localization can influence its function, as it interacts with specific biomolecules and participates in localized biochemical reactions .
特性
IUPAC Name |
tris(trimethylsilyloxy)silylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34O5Si4/c1-13(2)14(15)16-12-23(17-20(3,4)5,18-21(6,7)8)19-22(9,10)11/h1,12H2,2-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHMLROEJNBVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O5Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581588 | |
| Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74681-63-3 | |
| Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591331.png)
